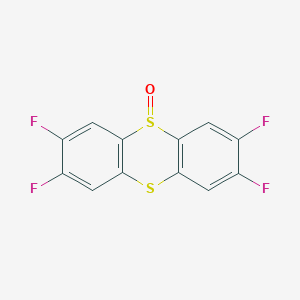

2,3,7,8-Tetrafluorothianthrene 5-oxide

Description

The Significance of Organosulfur Heterocycles in Contemporary Chemical Research

Organosulfur heterocycles, a class of organic compounds containing at least one sulfur atom within a ring structure, hold a place of prominence in modern chemical research. derpharmachemica.com These compounds are not merely academic curiosities but are integral components of numerous FDA-approved drugs and biologically active molecules. nih.govresearchgate.net Their therapeutic applications are vast, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others. researchgate.net Beyond medicinal chemistry, organosulfur compounds are valued as versatile reagents in organic synthesis, enabling the creation of complex molecular architectures. researchgate.net Their unique electronic and physical properties also make them important in materials science for applications in organic electronics and polymer chemistry.

Structural Framework of Thianthrene (B1682798) and its Derivatives

Thianthrene is a sulfur-containing heterocyclic molecule built upon a tricyclic framework. nih.gov This structure consists of two benzene (B151609) rings fused to a central 1,4-dithiin ring. nih.gov A defining characteristic of the thianthrene molecule is its non-planar geometry. wikipedia.org Unlike its oxygen analog, dibenzodioxin, the thianthrene molecule is bent, adopting a "butterfly-like" shape with a significant fold angle between the two benzo groups. wikipedia.org This unique three-dimensional structure influences its physical properties and molecular interactions.

The thianthrene scaffold can be chemically modified to produce a wide array of derivatives. researchgate.net Functional groups can be added to the benzene rings, and the sulfur atoms can be oxidized to form sulfoxides and sulfones. These modifications alter the electronic properties, solubility, and reactivity of the parent molecule, allowing for the fine-tuning of its characteristics for specific applications. nih.gov

Rationale for Fluorine Integration into Thianthrene Scaffolds

The deliberate incorporation of fluorine atoms into the thianthrene framework is a strategic approach to modify its fundamental properties. Fluorine, being the most electronegative element, exerts powerful electronic effects on organic molecules, providing a tool for chemists to rationally design molecules with desired characteristics. nih.gov

Integrating fluorine into the thianthrene scaffold profoundly alters its electronic landscape and chemical reactivity. chemimpex.com The strong electron-withdrawing nature of fluorine modifies the electron distribution across the aromatic system. nih.govresearchgate.net This typically leads to a lowering of the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Such modulation of frontier orbital energies can enhance the molecule's stability and resistance to oxidation. researchgate.net

Furthermore, fluorination can influence intermolecular interactions, such as π-stacking, which is crucial for the performance of organic electronic materials. The introduction of C-F bonds can lead to specific intermolecular contacts (e.g., C-H···F), which can direct the solid-state packing of molecules and thereby affect bulk material properties like charge mobility. ktu.edu The interplay between fluorine's inductive (-I) and mesomeric (+M) effects provides a subtle yet powerful means to fine-tune the electronic behavior of the heterocyclic system. umons.ac.be

The changes in electronic structure and stability imparted by fluorination have significant consequences for the development of advanced materials. researchgate.net Fluorinated thianthrene derivatives, including 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, are of particular interest in materials science. chemimpex.com The enhanced stability and unique electronic properties make them excellent candidates for organic semiconductors. chemimpex.com

These materials are utilized in devices such as Organic Light Emitting Diodes (OLEDs), where their excellent charge transport properties can improve performance. chemimpex.com In the field of photovoltaics, fluorinated thianthrenes are explored for use in organic solar cells, where they can facilitate better light absorption and more efficient charge separation, potentially leading to higher energy conversion efficiencies. chemimpex.com The robustness and tailored electronic nature of these compounds also make them suitable building blocks for high-performance polymers and functional materials for sensors and sustainable energy technologies. chemimpex.comed.ac.uk

Historical Development and Emerging Trends in Thianthrene Chemistry

The study of thianthrene dates back to the 19th century, with its first synthesis credited to John Stenhouse in 1869. wikipedia.orggoogle.com Early research highlighted its notable ease of oxidation, which leads to the formation of a stable radical cation, a species that has been extensively studied, including by electron paramagnetic resonance. wikipedia.orgworldscientific.com Historically, synthetic methods involved reactions such as treating benzene with disulfur (B1233692) dichloride in the presence of a Lewis acid like aluminum chloride. wikipedia.orggoogle.com

Contemporary thianthrene chemistry is characterized by the development of sophisticated synthetic strategies and novel applications. A significant emerging trend is the use of thianthrene derivatives for the site-selective C-H functionalization of arenes. researchgate.netacs.org Reagents like 2,3,7,8-Tetrafluorothianthrene 5-oxide are used to form aryl thianthrenium salts, which act as versatile intermediates for introducing a wide range of functional groups with high regioselectivity. orgsyn.orgresearchgate.netnih.gov This "thianthrenation" strategy has become a powerful tool in late-stage functionalization for the synthesis of complex molecules. researchgate.netrsc.org Other modern trends include the design of novel π-extended thianthrenes through methods like thia-APEX reactions for use in organic electronics and the use of thianthrene as a catalyst to activate halogenating reagents for electrophilic halogenations. rsc.orgrsc.org Additionally, thianthrene-based compounds are being explored as trifluoromethylating reagents and as building blocks for advanced materials. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 2,3,7,8-Tetrafluorothianthrene-5-oxide, Fluorinated sulfoxide-based thianthrene reagent | chemimpex.com |

| CAS Number | 2320491-72-1 | chemimpex.com |

| Molecular Formula | C₁₂H₄F₄OS₂ | chemimpex.com |

| Molecular Weight | 304.28 g/mol | chemimpex.com |

| Appearance | White to light brown powder | chemimpex.com |

| Melting Point | 253 °C | chemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

Table 2: General Effects of Fluorination on Material Properties

| Property Affected | General Effect of Fluorine Integration | Rationale | Source(s) |

| Electronic Properties | Lowers HOMO/LUMO energy levels | High electronegativity of fluorine withdraws electron density. | nih.gov |

| Chemical Stability | Increases resistance to oxidation | Stronger C-F bonds and modification of electronic structure. | researchgate.netrsc.org |

| Thermal Stability | Often increases | High bond energy of the C-F bond. | researchgate.net |

| Intermolecular Forces | Can introduce specific C-H···F and π-π interactions | Polarity of the C-F bond and its influence on molecular packing. | ktu.edu |

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetrafluorothianthrene 5-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMYEBXFNFTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,7,8 Tetrafluorothianthrene 5 Oxide and Analogous Fluorinated Sulfoxides

Strategies for Constructing the Thianthrene (B1682798) Ring System

The formation of the central thianthrene heterocycle is the foundational step in the synthesis of 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide and its analogues. Various methods have been developed for the construction of both symmetric and unsymmetrical thianthrene cores, including those bearing fluorine substituents.

Conventional Approaches to Symmetric and Unsymmetrical Thianthrenes

Traditional methods for synthesizing the thianthrene skeleton often rely on the coupling of appropriately substituted aromatic precursors. For symmetric thianthrenes, a common approach involves the reaction of an arenethiol with fuming sulfuric acid in the presence of a reducing agent like zinc or tin(II) chloride. mdpi.com Another established method is the direct reaction of unfunctionalized aromatic compounds with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). mdpi.comrsc.org However, the substrate scope for this direct method is often limited to simple benzene (B151609) derivatives. mdpi.com SNAr-type homoannulation reactions of ortho-halogenated arenethiols with a base also provide a viable route to symmetric thianthrenes. mdpi.com

The synthesis of 2,3,7,8-tetrafluorothianthrene, the precursor to the target sulfoxide (B87167), can be achieved by treating 1,2-difluorobenzene (B135520) with disulfur dichloride and aluminum chloride. nih.gov

Unsymmetrical thianthrenes are typically constructed through cross-annulation reactions. A frequently employed method involves the reaction between an aryldithiol and a 1,2-dihaloarene. mdpi.com This approach, while versatile, can be hampered by the multi-step nature of the synthesis and the limited availability of the requisite dithiol and dihaloarene starting materials, especially for more complex aromatic systems. mdpi.com A specific example of synthesizing an unsymmetrical fluorinated thianthrene involves the one-pot condensation of benzene-1,2-dithiol with 4,5-difluoro-1,2-dinitrobenzene to yield 2,3-dinitrothianthrene. nih.gov

| Thianthrene Type | Method | Starting Materials | Reagents | Key Features |

|---|---|---|---|---|

| Symmetric | Arenethiol Cyclization | Arenethiols | Fuming H₂SO₄, Zn or SnCl₂ | Classic method for symmetric systems. mdpi.com |

| Symmetric | Direct Thianthrenation | Unfunctionalized Aromatics | S₂Cl₂, AlCl₃ | Limited to simple benzene derivatives. mdpi.comrsc.org |

| Symmetric | SNAr Homoannulation | ortho-Halogenated Arenethiols | Base | Good for symmetric thianthrene synthesis. mdpi.com |

| Unsymmetrical | Cross-Annulation | Aryldithiols and 1,2-Dihaloarenes | - | Versatile but can be multi-step. mdpi.com |

| Unsymmetrical (Fluorinated) | One-pot Condensation | Benzene-1,2-dithiol and 4,5-Difluoro-1,2-dinitrobenzene | Na₂CO₃ | Yields 2,3-dinitrothianthrene. nih.gov |

Annulation Reactions for Polycyclic Thianthrene Formation

The construction of more complex, polycyclic thianthrene systems often requires specialized annulation strategies. One such powerful method is the thia-Annulative π-Extension (thia-APEX) reaction. rsc.org This approach allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics. By utilizing S-diimidated 1,2-arenedithiols as synthons for benzene-1,2-dithiol dications, new benzodithiine rings can be fused onto aromatic substrates. rsc.org This reaction proceeds with equimolar amounts of the aromatic substrate and the S-diimidated dithiol, and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), offering an efficient route to novel polycyclic thianthrenes. rsc.org

For instance, the reaction of an S-diimidated 3,4,5,6-tetrafluorobenzene-1,2-dithiol with 1,2-dimethoxybenzene (B1683551) can afford dimethoxytetrafluorothianthrene in a 32% yield, demonstrating the utility of this method for creating fluorinated polycyclic systems. rsc.org

Another approach to polycyclic thianthrenes involves the cross-annulation of unfunctionalized arenes with a dithiine framework using reagents like benzopentathiepin and a Lewis acid. rsc.org However, a significant drawback of this method is the requirement for a large excess of the unfunctionalized aromatic substrate to achieve high yields. rsc.org

| Reaction | Key Reagents | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Thia-APEX Reaction | S-diimidated 1,2-arenedithiols, TfOH (cat.) | Unfunctionalized aromatics | π-Extended thianthrenes | One-step, equimolar reactants. rsc.org |

| Cross-Annulation | Benzopentathiepin, AlCl₃ | Unfunctionalized arenes | Polycyclic thianthrenes | Requires excess aromatic substrate. rsc.org |

Oxidation Pathways to Thianthrene Sulfoxides

The introduction of a sulfoxide group onto the thianthrene core is a critical step in the synthesis of 2,3,7,8-Tetrafluorothianthrene 5-oxide. This transformation requires controlled oxidation to prevent the formation of the corresponding sulfone or bis-sulfoxide byproducts.

Controlled Oxidation of Thianthrenes to Monosulfoxides

The selective oxidation of one of the sulfur atoms in the thianthrene ring to a sulfoxide can be achieved using various oxidizing agents. A common and effective reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). nih.gov The reaction of a thianthrene derivative with one equivalent of m-CPBA typically leads to the formation of the corresponding monosulfoxide. The presence of one sulfoxide group deactivates the remaining sulfur atom towards further oxidation, which helps in preventing the formation of the bis-sulfoxide. nih.gov

Another effective system for the controlled oxidation of sulfides to sulfoxides is the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). researchgate.net TFA acts as an activating solvent, enhancing the electrophilic character of the oxidant. This increased electrophilicity promotes the selective formation of the sulfoxide while hindering further oxidation to the sulfone. researchgate.net This method has been shown to be effective for the oxidation of various aryl trifluoromethyl sulfides to their corresponding sulfoxides. researchgate.net

Methods for Selective Introduction of the Sulfoxide Moiety

The selective introduction of the sulfoxide moiety is paramount for the synthesis of the target compound. In the case of 2,3,7,8-tetrafluorothianthrene, the oxidation to its 5-oxide is a key transformation that enables its subsequent use in advanced synthetic applications.

The synthesis of 2,3-dinitrothianthrene-S-oxide provides a clear example of selective monosulfoxidation. Treatment of 2,3-dinitrothianthrene with m-CPBA results in the formation of the enantiomeric mixture of the corresponding sulfoxides. nih.gov Notably, even with the use of two equivalents of m-CPBA, the over-oxidation to a sulfone or a bis-sulfoxide is not observed, highlighting the deactivating effect of the first sulfoxide group. nih.gov

An alternative pathway to access thianthrene sulfoxides involves performing the selective oxidation on a more electron-rich sulfur atom in an unsymmetrical thianthrene. For example, in a thianthrene containing both nitro and amine functionalities, the m-CPBA selectively oxidizes the sulfur atom that is more electron-rich. nih.gov

| Oxidizing Agent | Solvent/Activator | Substrate | Product | Key Features |

|---|---|---|---|---|

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | 2,3-Dinitrothianthrene | 2,3-Dinitrothianthrene-S-oxide | Selective monosulfoxidation; avoids over-oxidation. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (TFA) | Aryl trifluoromethyl sulfides | Aryl trifluoromethyl sulfoxides | TFA enhances selectivity for sulfoxide formation. researchgate.net |

Advanced Synthetic Transformations for Fluorinated Thianthrene Derivatives

This compound is not merely a synthetic target but also a powerful reagent for advanced synthetic transformations. Its primary application lies in the site-selective C-H functionalization of arenes.

The reaction of this compound with arenes leads to the formation of aryl tetrafluorothianthrenium salts. nih.gov This process, known as tetrafluorothianthrenation, provides a versatile synthetic linchpin. nih.gov The resulting aryl tetrafluorothianthrenium salts are competent substrates for a variety of subsequent transformations, including those activated by palladium and photoredox catalysis. nih.gov

This C-H functionalization methodology offers a high degree of selectivity and a broad substrate scope, surpassing many traditional late-stage halogenation or borylation methods. nih.gov The ability to install a functionalizable handle onto complex aromatic molecules in a predictable manner makes this compound a valuable tool in medicinal chemistry and materials science for the late-stage diversification of molecular scaffolds.

Sulfur-Embedding Annulative π-Extension (Thia-APEX) Reactions

Annulative π-extension (APEX) reactions have become a powerful tool for the construction of polycyclic aromatic hydrocarbons and π-extended fused heteroarenes. acs.org A key advantage of this approach is the ability to directly functionalize C-H bonds of aromatic precursors, minimizing the need for prefunctionalized substrates and thus reducing the number of synthetic steps. acs.org

A specialized variant of this methodology, the Sulfur-Embedding Annulative π-Extension (Thia-APEX) reaction, offers a one-step synthesis of polycyclic thianthrene derivatives from unfunctionalized aromatic compounds. rsc.orgrsc.org This method utilizes S-diimidated 1,2-arenedithiols, which act as synthons for benzene-1,2-dithiol dications. rsc.orgresearchgate.net In the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), these reagents can fuse new benzodithiine arms onto an aromatic substrate, yielding π-extended thianthrenes. rsc.orgresearchgate.net

The general scheme for a Thia-APEX reaction involves the reaction of an aromatic substrate with an S-diimidated 1,2-arenedithiol in the presence of an acid catalyst. This process efficiently creates novel π-extended thianthrenes in moderate to good yields. rsc.org

While the direct synthesis of this compound using a Thia-APEX reaction has not been explicitly detailed in the reviewed literature, the foundational principles of this methodology could theoretically be applied. Such a synthesis would likely involve the reaction of 1,2-difluorobenzene with a suitable sulfur-containing π-extending agent under acidic conditions. Subsequent selective oxidation of one of the sulfur atoms would then yield the desired sulfoxide.

The table below summarizes representative examples of Thia-APEX reactions, illustrating the scope of this methodology for creating π-extended thianthrene structures.

| Aromatic Substrate | π-Extending Agent | Product | Yield (%) |

| Naphthalene | S-diimidated 1,2-benzenedithiol | Dinaphtho[2,1-b:1',2'-e] nih.govorgsyn.orgdithiin | - |

| 2,7-di-tert-butylphenanthrene | S-diimidated 1,2-benzenedithiol | Dibenzothianthrene derivative | 87% rsc.org |

| Corannulene | S-diimidated 1,2-benzenedithiol | Benzodithiine-fused corannulene | 35% rsc.org |

| Triphenylene | S-diimidated 1,2-benzenedithiol | Benzodithiine-fused triphenylene | 39% rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

The development of Thia-APEX reactions represents a significant advancement in the synthesis of complex, sulfur-containing polycyclic aromatic compounds, offering a more efficient and direct route compared to traditional multi-step methods. rsc.org

Modular Synthesis of Substituted Thianthrenes and their Fluorinated Analogues

Modular synthesis provides a flexible and efficient approach to constructing a library of related compounds from a set of common building blocks. This strategy is particularly well-suited for the synthesis of substituted thianthrenes and their fluorinated analogs, allowing for systematic variation of the substitution pattern to fine-tune the properties of the final molecule.

A common modular approach to thianthrene synthesis involves the reaction of a 1,2-dihaloarene with an aryldithiol. rsc.org This cross-annulation reaction is a cornerstone for constructing unsymmetrical thianthrene structures. rsc.org For the synthesis of 2,3,7,8-Tetrafluorothianthrene, a direct method involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.org This reaction proceeds to form the tetrafluorothianthrene core, which can then be oxidized to the corresponding S-oxide.

The oxidation of the thianthrene core to the sulfoxide is a critical step. Various oxidizing agents can be employed, with meta-chloroperbenzoic acid (mCPBA) being a common choice for this transformation. nih.gov The oxidation of one sulfur atom can deactivate the other, preventing the formation of the corresponding disulfoxide. nih.gov

A detailed, checked procedure for the synthesis of 2,3,7,8-Tetrafluorothianthrene-S-oxide has been published in Organic Syntheses. orgsyn.org The key steps are outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,2-Difluorobenzene, Disulfur dichloride | Aluminum chloride, reflux | 2,3,7,8-Tetrafluorothianthrene |

| 2 | 2,3,7,8-Tetrafluorothianthrene | Oxidizing agent (e.g., mCPBA) | This compound |

This table is generated based on data from the text and is for illustrative purposes.

This modular approach allows for the introduction of various substituents onto the thianthrene framework by starting with appropriately substituted precursors. For instance, the use of substituted 1,2-dihalobenzenes or substituted aryldithiols would lead to a diverse range of thianthrene derivatives. The subsequent selective oxidation provides access to the corresponding sulfoxides, which are valuable intermediates for further functionalization. For example, 2,3,7,8-Tetrafluorothianthrene-S-oxide is a key reagent for the C-H functionalization of arenes, leading to the formation of aryl tetrafluorothianthrenium salts. orgsyn.orgresearchgate.net These salts are versatile synthetic intermediates that can participate in a variety of cross-coupling reactions. orgsyn.org

The modular synthesis of chiral thianthrenes has also been demonstrated. For example, the reaction of 2,3-dinitrothianthrene-S-oxide with a chiral amine, such as (S)-phenylethylamine, leads to the formation of diastereomeric thianthrene derivatives. nih.gov This highlights the potential of modular synthesis to access stereochemically complex thianthrene structures.

Reactivity and Mechanistic Investigations of 2,3,7,8 Tetrafluorothianthrene 5 Oxide

2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide as a C-H Functionalization Reagent

2,3,7,8-Tetrafluorothianthrene 5-oxide (TFTO) serves as a key reagent for the direct C-H functionalization of aromatic compounds, a process known as thianthrenation. illinois.eduresearchgate.net This reaction introduces the 2,3,7,8-tetrafluorothianthrenium moiety onto an arene, creating aryl tetrafluorothianthrenium salts. researchgate.netorgsyn.org These salts are highly valuable as versatile synthetic linchpins, enabling a broad range of subsequent transformations through cross-coupling reactions. researchgate.netnih.gov The activation of the relatively inert S-oxide is typically achieved by treatment with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a Brønsted or Lewis acid, which generates the reactive electrophilic species responsible for the C-H activation. acs.org This method provides a powerful strategy for late-stage functionalization, allowing for the rapid diversification of complex molecules without the need for pre-installed directing groups. illinois.eduresearchgate.net

A defining characteristic of C-H thianthrenation using this compound and its non-fluorinated analogue is the exceptionally high degree of regioselectivity, particularly for the para position of substituted arenes. researchgate.netnih.govacs.org This high para-selectivity is notably superior to that observed in other common electrophilic aromatic substitution reactions, such as halogenation or borylation. nih.govacs.orgresearchgate.net The reaction demonstrates broad scope and avoids the necessity for specific directing groups or substitution patterns that are often required to control selectivity in other C-H functionalization methods. illinois.eduresearchgate.net This exquisite site selectivity is a direct consequence of the underlying reaction mechanism, which allows for thermodynamic control over the distribution of isomeric products. acs.orgnih.gov

Below is a data table illustrating the regioselectivity observed in the thianthrenation of toluene (B28343) under various reaction conditions, highlighting the consistent preference for the para isomer.

| Conditions | para:meta:ortho Ratio | Yield (%) |

|---|---|---|

| TTO, TFAA, TfOH | >99:1:0 | 95 |

| TTO, TFAA, HBF₄·OEt₂ | >99:1:0 | 93 |

| TFTO, TFAA, HBF₄·OEt₂ | >99:1:0 | 96 |

Data derived from computational and experimental studies on thianthrenation reactions. TTO refers to thianthrene (B1682798) S-oxide and TFTO refers to this compound.

Experimental and computational studies have revealed a complex mechanistic landscape for C-H thianthrenation. acs.orgnih.gov While initial hypotheses suggested the involvement of a thianthrene radical cation, kinetic studies indicated this pathway was not the primary route. illinois.edu Instead, the mechanism is understood to proceed through key intermediates formed from the activation of the sulfoxide (B87167). illinois.eduacs.org

The first step in the mechanism is the activation of this compound by an anhydride, such as trifluoroacetic anhydride (TFAA). acs.org This reaction forms a highly reactive acylated intermediate, O-trifluoroacetylthianthrene S-oxide (referred to as TT⁺-TFA for the non-fluorinated analogue). acs.orgnih.govresearchgate.net This activated species has been identified through NMR spectroscopy and is considered a key intermediate in the functionalization process. acs.org The C-H thianthrenation can occur via a direct electrophilic attack of the arene on this activated sulfoxide intermediate. nih.govacs.orgfigshare.com

Under acidic conditions, an alternative and significant pathway involves the formation of a thianthrene dication (TT²⁺). illinois.eduacs.org The O-trifluoroacetylthianthrene S-oxide intermediate can dissociate, releasing a trifluoroacetate (B77799) anion and generating the highly electrophilic and oxidative dication. illinois.edu This dication then participates in a single electron transfer (SET) event with the electron-rich arene substrate. illinois.edu This electron transfer yields a radical pair, consisting of a thianthrene radical cation and an arene radical cation, which subsequently recombine to form the key intermediate for C-S bond formation. illinois.edu

The recombination of the radical pair or the direct attack of the arene on the activated S-oxide leads to the formation of Wheland-type intermediates, also known as σ-complexes. acs.orgnih.gov A crucial finding from mechanistic studies is that the formation of these Wheland intermediates is a reversible process. nih.govresearchgate.netfigshare.com This reversibility allows the system to sample the various possible constitutional isomers (ortho, meta, and para). acs.orgnih.gov

The exceptional para-selectivity of the reaction is determined not by the initial C-S bond formation, but by the subsequent, irreversible deprotonation step. acs.orgnih.govresearchgate.net Computational studies have shown that the para-Wheland intermediate is the most stable isomer due to favorable electronic and steric effects. illinois.eduresearchgate.netnih.gov Because the deprotonation is irreversible and proceeds through an early transition state that reflects the stability of the Wheland intermediate, the most stable para-intermediate is preferentially deprotonated, leading to the observed high selectivity. illinois.eduacs.orgnih.gov Therefore, the regioselectivity is dictated by the distinct stabilities of the σ-complexes. nih.gov

Mechanistic Elucidation of C-H Thianthrenation Processes

Redox Chemistry of the Sulfoxide Functionality

The sulfoxide functionality in this compound is central to its reactivity in C-H functionalization, primarily through its involvement in redox processes. The activation of the sulfoxide with TFAA effectively prepares it to act as an oxidant. The subsequent formation of the thianthrene dication (TT²⁺) is a key oxidative step that enables the single electron transfer (SET) pathway with the arene substrate. illinois.edu

Furthermore, the resulting aryl thianthrenium salts are themselves potent electron acceptors. nih.gov Their electron-deficient nature allows them to form electron donor-acceptor (EDA) complexes, which can be activated by visible light to induce further transformations. nih.govrsc.orgnih.gov This redox activity is harnessed in subsequent functionalization reactions, where the thianthrenium group can be displaced via processes involving single electron reduction, highlighting the compound's role in mediating electron transfer reactions. nih.gov

Oxidation-Reduction Potentials and Radical Cation States

The chemistry of thianthrene and its derivatives is deeply rooted in their redox properties and the formation of radical cation intermediates. Thianthrene can react with nitrosonium tetrafluoroborate (B81430) to give a stable radical cation salt. researchgate.net These radical cations are key intermediates in subsequent reactions. nih.gov For instance, the reaction to form aryl thianthrenium salts is proposed to proceed via a single-electron transfer (SET) between the arene and an electrophilic thianthrenium dication, leading to radical combination. acs.org

Aryl thianthrenium salts possess higher reduction potentials compared to their corresponding aryl halide counterparts. nih.gov This distinct electrochemical property facilitates their participation in unique catalytic cycles. The higher reduction potential allows for faster dissociation of the corresponding aromatic radical anions, which is a key step in certain photoredox catalytic processes for bond formation. nih.gov The facile single-electron reduction of thianthrenium salts is a significant aspect of their reactivity, making them similar in some respects to organic halides in their ability to undergo oxidative addition to transition metals.

Cyclic voltammetry studies on related thianthrene cation radicals have been used to detect the formation of adducts and determine their reduction potentials. nih.gov This analysis helps in understanding the stability and reactivity of these radical species in solution. The inherent reactivity of these odd-electron species enables facile C–H bond functionalization to produce the stable S-aryl tetrafluorothianthrenium salts. nih.gov

Participation in Advanced Oxidation Processes (AOPs)

The unique redox properties of aryl thianthrenium salts, derived from this compound, make them highly suitable for advanced oxidation processes (AOPs), particularly those involving photoredox catalysis. researchgate.netnih.gov These salts can be activated under photoredox conditions to generate highly reactive aryl radicals, which can then participate in a variety of bond-forming reactions. nih.gov

A general mechanism involves a photocatalyst which, upon photo-excitation, engages in a single-electron transfer with the aryl thianthrenium salt. nih.gov This transfer results in C–S bond fragmentation, generating an aryl radical and regenerating the photocatalyst for the next cycle. nih.gov This process has been successfully applied to form C-O and C-F bonds. researchgate.netnih.gov For example, in C-O bond formation, an excited photocatalyst is quenched by thianthrene to form a thianthrenium radical cation; this species then interacts with the aryl thianthrenium salt to generate the key aryl radical. nih.gov

This photoredox reactivity has been shown to be advantageous compared to conventional methods using (pseudo)halides, especially for late-stage functionalization. researchgate.net The ability to generate aryl radicals under mild, light-induced conditions is a hallmark of the participation of these compounds in AOPs, enabling challenging transformations in complex molecular settings. nih.gov

Functionalization and Derivatization of Thianthrenium Salts

Aryl thianthrenium salts, synthesized from this compound, are exceptionally versatile precursors for the late-stage functionalization of C-H bonds. nih.gov These air- and moisture-stable salts can be converted into a multitude of functional groups, providing a powerful alternative to traditional cross-coupling precursors like aryl halides and boronic esters. nih.govnih.gov The transformation of arene C-H bonds into C-C or C-X (heteroatom) bonds is often achieved through transition-metal-catalyzed cross-coupling processes. nih.gov

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The conversion of aryl thianthrenium salts allows for the construction of a wide variety of chemical bonds, making it a cornerstone of modern synthetic strategy. nih.gov

Carbon-Carbon Bond Formation:

Alkylation: Palladium-catalyzed reductive alkylation using alkyl halides allows for the site-selective C-H alkylation of arenes. nih.gov

α-Arylation: The in-situ generation of aryl thianthrenium salts followed by palladium-catalyzed α-arylation of ketones provides a direct route to α-arylated carbonyl compounds. nih.gov

Carbon-Heteroatom Bond Formation:

C-O Bonds: A two-step process involving thianthrenation followed by photoredox and transition-metal-catalyzed coupling with water or alcohols can synthesize a range of phenols and aryl ethers. researchgate.netnih.gov

C-N Bonds: Nickel-catalyzed protocols using blue LED irradiation have been developed for C-N cross-coupling with various amines and amides. acs.org

C-S Bonds: Palladium-catalyzed coupling with a source of SO₂²⁻ can introduce sulfonyl groups, which can be further converted to sulfonamides. nih.gov Direct thioetherification can also be achieved by reacting alkylthianthrenium salts with thiophenols under metal-free basic conditions. beilstein-journals.org

C-P Bonds: The use of palladacycle catalysts facilitates the cross-coupling of aryl thianthrenium salts with diarylphosphines to form C-P bonds, yielding triarylphosphine sulfides. nih.gov

C-Si Bonds: A one-pot procedure enables the transformation of arene C-H bonds into C-Si bonds via thianthrenation followed by palladium-catalyzed silylation. nih.gov

C-F Bonds: Aryl thianthrenium salts can undergo fluorination through metallaphotoredox catalysis, a transformation that remains challenging with conventional methods. researchgate.netnih.gov

Catalytic Transformations of Aryl Thianthrenium Salts (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium catalysis is a central tool for the functionalization of aryl thianthrenium salts, enabling a diverse range of cross-coupling reactions. nih.gov The facile oxidative addition of the C-S bond in the thianthrenium salt to a low-valent palladium center is a key mechanistic step that underpins this reactivity. rwth-aachen.de

Reductive Cross-Electrophile Coupling: A notable transformation is the palladium-catalyzed cross-coupling of arylthianthrenium salts with (hetero)aryl (pseudo)halides under reductive conditions. rwth-aachen.deresearchgate.net In this process, the palladium(0) catalyst selectively activates the arylthianthrenium salt over the aryl halide. researchgate.net A key mechanistic feature is that the oxidative addition of the arylthianthrenium salt to palladium(0) is insensitive to the electronic effects of substituents on the aryl ring. researchgate.net This method allows for the coupling of two complex electrophilic fragments that would be difficult to join otherwise. rwth-aachen.deresearchgate.net

Carbonylative Sonogashira Coupling: An efficient palladium-catalyzed carbonylation procedure has been developed for the cross-coupling of aryl thianthrenium salts with aromatic alkynes, producing valuable alkynone compounds under mild conditions. nih.gov This method tolerates various functional groups, including bromides that can be used for subsequent reactions. nih.gov

The proposed catalytic cycle for this transformation is illustrative of the general mechanism for many palladium-catalyzed reactions of these salts:

Oxidative Addition: An active Pd(0) complex undergoes oxidative addition with the aryl thianthrenium salt. nih.gov

Ligand Insertion/Transmetalation: Subsequent steps can involve CO insertion, transmetalation with an organometallic reagent, or reaction with another coupling partner. nih.govnih.gov

Reductive Elimination: The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst. nih.govnih.gov

Catellani-Type Reactions: More advanced applications include the Pd/Norbornene (NBE) cooperative catalysis for ortho C-H methylation and trideuteromethylation of arylthianthrenium salts. This represents the first example of a Catellani reaction involving aryl sulfonium (B1226848) salts and provides an effective method for site-selective C-H functionalization.

Below is a table summarizing selected palladium-catalyzed transformations of aryl thianthrenium salts.

| Transformation Type | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Cross-Electrophile Coupling | (Hetero)aryl (pseudo)halides | Pd(tBu₃P)₂ | Selective activation of thianthrenium salt over halide; insensitive to electronic effects. | researchgate.net |

| Carbonylative Sonogashira | Aromatic Alkynes, CO | Pd(PPh₃)₂Cl₂ / Xantphos | Forms alkynones under mild conditions; tolerates functional groups like bromide. | nih.gov |

| Reductive Alkylation | Alkyl Halides / Zn | PdCl₂(amphos)₂ | Highly site-selective C-H alkylation of arenes. | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂ / SPhos | Standard C-C bond formation. | nih.gov |

| C-H Methylation (Catellani) | CH₃I / Norbornene | Pd(OAc)₂ / P(4-CF₃-C₆H₄)₃ | Site-selective ortho C-H methylation of the aryl group. | |

| C-P Bond Formation | Diarylphosphines | Palladacycle catalyst | Forms triarylphosphine sulfides. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide. Through the application of various NMR experiments, detailed information about the carbon skeleton, the proton environments, and the unique fluorine atoms can be obtained.

Given the tetrafluorinated nature of the molecule, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool for its characterization. orgsyn.org The fluorine-19 nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high receptivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique ideal for probing the effects of the sulfoxide (B87167) group on the fluorinated aromatic rings.

For 2,3,7,8-Tetrafluorothianthrene 5-oxide, the ¹⁹F NMR spectrum shows distinct signals corresponding to the non-equivalent fluorine atoms. The introduction of the oxygen atom on one of the sulfur atoms breaks the molecule's symmetry, leading to a more complex spectrum compared to its unoxidized precursor, 2,3,7,8-Tetrafluorothianthrene.

Detailed analysis in deuterated chloroform (B151607) (CDCl₃) reveals two distinct multiplets, confirming the asymmetric nature of the sulfoxide. orgsyn.org The observed signals are complex due to various coupling interactions (homonuclear F-F and heteronuclear F-H couplings).

Table 1: ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹⁹F | -132.82 | ddd | 20.2, 9.0, 7.3 |

| ¹⁹F | -133.66 | ddd | 20.2, 8.8, 6.5 |

Data recorded in CDCl₃ at 471 MHz. orgsyn.org

Quantitative ¹⁹F NMR can also be employed to determine the purity of the compound with high accuracy by using an internal standard, such as 4,4'-difluorobenzophenone. orgsyn.org

Complementing the ¹⁹F NMR data, ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum is relatively simple, showing two signals in the aromatic region. orgsyn.org The asymmetry induced by the S=O group renders the protons on the two benzene (B151609) rings chemically non-equivalent. The signals appear as doublet of doublets, arising from coupling to neighboring protons.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information about every carbon atom in the molecule. orgsyn.org The spectrum shows six distinct signals, consistent with the C₂ symmetry of the molecule. orgsyn.org The carbon atoms directly bonded to fluorine exhibit characteristic splitting (C-F coupling), which can be a powerful tool for signal assignment. The chemical shifts of the carbons are influenced by both the electronegative fluorine atoms and the electron-withdrawing sulfoxide group. orgsyn.org

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹H | 7.73 | dd | 8.8, 7.3 |

| ¹H | 7.49 | dd | 9.0, 6.5 |

| ¹³C | 152.7 | dd | 24.7, 13.3 |

| ¹³C | 150.1 | dd | 24.4, 13.3 |

| ¹³C | 138.4 | t | 3.7 |

| ¹³C | 124.3 | dd | 7.2, 4.1 |

| ¹³C | 118.9 | d | 20.4 |

| ¹³C | 114.4 | dd | 21.3, 1.6 |

¹H NMR recorded at 400 MHz in CDCl₃. ¹³C NMR recorded at 101 MHz in CDCl₃. orgsyn.org

Sulfur-33 (³³S) NMR: Direct observation of the sulfur atoms by ³³S NMR is challenging. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il This quadrupolar nature leads to very efficient nuclear relaxation and, consequently, extremely broad NMR signals, often spanning tens of kilohertz. huji.ac.il For organosulfur compounds with low symmetry, such as this compound, the quadrupolar coupling constants can be very large (>40 MHz), making detection with standard high-resolution NMR spectrometers nearly impossible. researchgate.netresearchgate.net While specialized solid-state techniques or isotopic enrichment could potentially yield a spectrum, ³³S NMR data for this specific compound is not commonly reported due to these inherent experimental difficulties. mdpi.commorressier.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS provides an unambiguous molecular formula.

Electron Ionization HRMS (EI-HRMS) has been used to confirm the molecular identity of the compound. The experimentally determined mass shows excellent agreement with the calculated exact mass for the molecular formula C₁₂H₄F₄OS₂. orgsyn.org

Table 3: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Exact Mass [M]⁺ | Found Mass [M]⁺ |

|---|---|---|

| C₁₂H₄F₄OS₂ | 303.9634 | 303.9634 |

Data obtained via EI-HRMS. orgsyn.org

LC-Orbitrap-HRMS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution and high mass accuracy of the Orbitrap mass analyzer. thermofisher.comresearchgate.net While specific LC-Orbitrap-HRMS studies on this compound are not detailed in the literature, this technique is ideally suited for its analysis.

The LC separation would allow for the removal of any potential impurities, such as unreacted starting material or over-oxidized byproducts (e.g., the corresponding sulfone), prior to mass analysis. wiley.com The Orbitrap analyzer then provides high-resolution mass data, which is crucial for confirming the identity of the main peak and characterizing any trace-level impurities. researchgate.net This method is particularly valuable for stability studies and for analyzing reaction mixtures during synthesis optimization.

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) represents the gold standard for mass accuracy and resolving power. nih.gov In this technique, the sample is introduced directly into the ion source without prior chromatographic separation. acs.orgresolvemass.ca FT-ICR-MS can achieve mass accuracies in the sub-ppm range and resolving powers exceeding 1,000,000. researchgate.net

For a pure sample of this compound, DI-FT-ICR-MS would provide the highest possible confidence in the assigned molecular formula. The ultra-high resolution allows for the fine structure of the isotopic peaks to be resolved, providing an additional layer of confirmation for the elemental composition. This technique is the ultimate tool for verifying the molecular identity of novel compounds.

Electronic and Vibrational Spectroscopies

Electronic and vibrational spectroscopies probe the electronic transitions and molecular vibrations of the compound, respectively, offering further insight into its structure and bonding.

Vibrational Spectroscopy (Infrared - IR): The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key features in the spectrum include the strong S=O stretching vibration, characteristic C-F stretching bands, and vibrations associated with the aromatic rings (C-H and C=C stretching). orgsyn.orgmdpi.com The precise frequencies of these bands are sensitive to the molecular structure and electronic environment. ktu.edu

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3092, 3036 | Aromatic C-H Stretch |

| 1596, 1573, 1461 | Aromatic C=C Stretch |

| 1382 | C-F Stretch Region |

| 1270, 1213, 1191 | C-F Stretch Region |

| 1100, 1064 | S=O Stretch Region |

| 955 | C-H Out-of-plane Bend |

Data recorded on a neat sample. orgsyn.org

Electronic Spectroscopy (UV-Visible): The electronic absorption spectrum of this compound is governed by the π-electron system of the thianthrene (B1682798) core. The parent thianthrene molecule exhibits absorption bands in the UV region. nist.gov The introduction of four fluorine atoms and a sulfoxide group is expected to modulate these electronic transitions. nih.gov

The highly electronegative fluorine atoms can cause a bathochromic or hypsochromic shift of the absorption maxima (λₘₐₓ) due to their inductive and resonance effects. The sulfoxide group, acting as a heteroatomic substituent, can also perturb the π → π* transitions of the aromatic system. While detailed experimental UV-Vis spectra for this specific compound are not widely published, analysis of related fluorinated and oxidized thianthrene derivatives suggests that the primary absorptions would lie in the UV region, characteristic of such aromatic heterocyclic systems. ktu.edunih.gov

UV-Vis Absorption and Emission Spectroscopy

While specific experimental UV-Vis absorption and emission spectra for this compound are not extensively detailed in the available literature, the photophysical properties can be inferred from studies on the parent thianthrene scaffold and related fluorinated aromatic systems.

Research Findings:

The parent thianthrene molecule is known to exhibit both fluorescence and room temperature phosphorescence (RTP), particularly in rigid media like crystals or polymer matrices. mit.edu The emission is often dual, with a minor component from fluorescence at shorter wavelengths and a major, more prominent component from phosphorescence at longer wavelengths (around 540 nm), which is attributed to enhanced spin-orbit coupling in the molecule's bent ground-state geometry. mit.edu

Fluorination is a common strategy to tune the photophysical properties of aromatic compounds. The introduction of fluorine atoms can induce significant red shifts (a shift to longer wavelengths) in both the absorption and emission spectra. This effect is due to the influence of fluorine's electronegativity on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Studies on other fluorinated phenanthrene (B1679779) derivatives have demonstrated strong fluorescence in the blue region of the visible spectrum. researchgate.net

For this compound, it is expected that the core thianthrene electronic transitions would be perturbed by both the electron-withdrawing fluorine atoms and the sulfoxide group. This would likely result in a complex absorption profile in the UV region. The emission properties would depend significantly on the physical state (solution vs. solid) and the rigidity of the environment, with the potential for phosphorescence being a key characteristic, similar to the parent thianthrene. mit.edu

Table 4.3.1-1: Expected Photophysical Characteristics of this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| UV-Vis Absorption | Multiple bands in the UV region | Based on the polycyclic aromatic thianthrene core. |

| Emission | Potential for dual fluorescence and phosphorescence | A known characteristic of the thianthrene scaffold. mit.edu |

| Effect of Fluorine | Red-shift in absorption and emission spectra | Fluorination typically lowers HOMO-LUMO gap. |

| Solid-State Emission | Enhanced phosphorescence | Rigidity of the solid state favors phosphorescence. mit.edu |

Vibrational Sum Frequency Generation (VSFG) Spectroscopy

Vibrational Sum Frequency Generation (VSFG) is a surface-specific nonlinear optical spectroscopy technique ideal for probing the molecular structure and orientation at interfaces. nih.govresearchgate.net There are currently no specific VSFG studies published for this compound. However, the principles of the technique indicate its potential utility for characterizing this molecule.

Research Findings:

VSFG provides vibrational spectra of molecules at an interface, similar to IR and Raman spectroscopy, but with the unique advantage of being surface-sensitive under the electric dipole approximation. nih.gov This allows for the in-situ investigation of interfacial structures without interference from the bulk material. nih.gov The technique has been successfully applied to study a wide range of organic and polymeric interfaces. nih.govsfu.ca

For a molecule like this compound, VSFG could be employed to study:

Surface Orientation: The orientation of the molecule at an air-solid or liquid-solid interface could be determined by analyzing the polarization of the SFG signal from specific vibrational modes, such as the C-F or S=O stretching modes.

Interfacial Structure: VSFG could provide information on how these molecules pack and order themselves when forming a thin film or when adsorbed onto a substrate.

Chemical Interactions: It could probe interactions between the sulfoxide or fluorinated rings with a contacting phase, which is crucial for applications in sensors or electronic devices.

Given the increasing interest in fluorinated materials and polycyclic aromatic sulfur heterocycles (PASHs) in materials science, VSFG represents a powerful, albeit currently untapped, tool for the advanced characterization of this compound interfaces. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as free radicals. scielo.orgnih.gov The thianthrene scaffold is well-known for its ability to form a stable radical cation upon oxidation. wikipedia.org

Research Findings:

While specific EPR data for the radical cation of this compound is not available, extensive research on the parent thianthrene radical cation (Th•+) provides a strong basis for predicting its properties. wikipedia.org The EPR spectrum of Th•+ is well-characterized and arises from the hyperfine coupling of the unpaired electron with the protons on the aromatic rings.

The introduction of four fluorine atoms would dramatically alter the EPR spectrum. Fluorine has a nuclear spin (I = 1/2) and would exhibit strong hyperfine coupling with the unpaired electron. This would lead to a more complex spectrum with additional splitting patterns, which could be used to map the spin density distribution across the fluorinated rings. EPR studies of other fluorinated aromatic radicals have demonstrated the utility of this approach. nih.gov

Furthermore, the presence of the S-oxide group would break the molecule's symmetry and perturb the electronic distribution, further influencing the g-factor and hyperfine coupling constants. The analysis of such a spectrum, likely aided by computational density functional theory (DFT) calculations, could provide precise information on the electronic structure of the radical cation of this compound. nih.gov

Table 4.3.3-1: Predicted EPR Spectral Features for the Radical Cation of this compound

| Feature | Prediction | Basis |

|---|---|---|

| Hyperfine Coupling | Complex splitting from both ¹H and ¹⁹F nuclei | ¹⁹F has a nuclear spin of I=1/2 and typically large coupling constants. |

| Spin Density | Asymmetric distribution | Perturbation by the S=O group. |

| g-factor | Shifted relative to parent Th•+ | Influence of heavy sulfur atoms and electronegative F and O atoms. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been deposited in open databases, its synthesis and isolation as a stable, high-melting-point (254.8 °C) solid strongly suggest a crystalline nature. orgsyn.org The structure can be confidently predicted based on the known crystal structures of the parent thianthrene 5-oxide and related derivatives. nih.govnih.gov

Research Findings:

The thianthrene core is not planar but adopts a folded "butterfly" conformation along the S---S axis. wikipedia.org For the parent thianthrene 5-oxide, crystallographic studies of a co-crystal revealed key structural parameters. nih.gov The sulfoxide oxygen atom can exist in either a pseudo-axial or pseudo-equatorial position relative to the central dithiin ring.

Based on analogous structures, the solid-state conformation of this compound is expected to feature:

A non-planar, V-shaped thianthrene backbone.

A tetrahedral geometry around the oxidized sulfur atom, with the S=O bond vector defining the sulfoxide's orientation.

Specific bond lengths and angles influenced by the electron-withdrawing fluorine atoms. For example, the C-F bonds would be expected to be in the typical range for aryl fluorides, and the C-S and S=O bond lengths would be comparable to those in other thianthrene sulfoxides.

Table 4.4-1: Comparison of Structural Parameters from a Thianthrene 5-oxide Co-crystal

| Parameter | Value |

|---|---|

| S atom displacement from C4/C5/C7/C8 plane | 0.684 (2) Å |

| S=O bond separation | 1.489 (6) Å |

| C–S–C angle | 96.9 (3)° |

Data from a co-crystal of thianthrene 5-oxide with 1,4-di-iodotetrafluorobenzene. nih.gov

Quantification of Organic Fluorine: Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analyses

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are analytical methods used to measure the total mass of fluorine present in organic compounds within a sample. eurofins.com These techniques are not typically used for the structural characterization of a pure substance but are invaluable for quantifying fluorinated compounds in complex matrices or for quality control. tudelft.nlesaa.org

Research Findings:

The most common method for TOF and EOF analysis is Combustion Ion Chromatography (CIC). eurofins.comnih.gov The process involves:

Preparation: For EOF, the organic compounds are first extracted from the sample matrix using a suitable solvent. teinstruments.comoru.se For TOF in solid samples, this step may be omitted.

Combustion: The sample or extract is combusted at high temperatures (e.g., 900–1000 °C) in an oxygen-rich atmosphere. eurofins.com This process breaks all chemical bonds, including the highly stable carbon-fluorine bond, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF). eurofins.com

Trapping: The resulting gases are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). eurofins.com

Quantification: The concentration of fluoride ions in the absorption solution is measured using ion chromatography. eurofins.com

For a pure sample of this compound (C₁₂H₄F₄OS₂), the theoretical fluorine content can be calculated. With a molecular weight of 304.28 g/mol and a total mass of fluorine (4 x 19.00 g/mol ) of 76.00 g/mol , the theoretical weight percentage of fluorine is 24.98%. A TOF analysis on a pure sample should yield a result very close to this theoretical value, serving as a method for identity and purity confirmation. In a mixture, TOF/EOF analysis would provide the total concentration of this compound and any other organofluorine species present. nih.gov

Table 4.5-1: Theoretical Fluorine Content of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₄F₄OS₂ |

| Molecular Weight | 304.28 g/mol |

| Mass of Fluorine per Mole | 76.00 g/mol |

| Theoretical % Fluorine | 24.98% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a static, time-independent picture of its characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large organic molecules. arxiv.orgstackexchange.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by locating the minimum on the potential energy surface. stackexchange.comresearcher.life

For 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, DFT calculations, often using hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97XD, would be performed to predict key structural parameters. diva-portal.orgacs.org These calculations would reveal the non-planar, butterfly-like conformation of the thianthrene (B1682798) core, which has a characteristic dihedral angle between the two fluorinated benzene (B151609) rings. royalsocietypublishing.org The presence of the bulky sulfoxide (B87167) group and the electron-withdrawing fluorine atoms would influence this geometry. The results of such a calculation would provide precise values for bond lengths (e.g., C-S, S=O, C-F, C-C), bond angles (e.g., C-S-C), and the central dihedral angle.

Interactive Table 1: Representative Optimized Geometric Parameters for 2,3,7,8-Tetrafluorothianthrene 5-oxide (Hypothetical DFT Data)

Investigation of Reaction Pathways and Transition States

This compound is a key reagent used for the C-H functionalization of arenes. Computational chemistry is instrumental in elucidating the mechanisms of such reactions. numberanalytics.comnumberanalytics.com By mapping the potential energy surface, researchers can identify the most likely reaction pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. acs.org

DFT calculations can be used to model the interaction of the thianthrenium salt (formed from the sulfoxide) with a substrate molecule. These calculations would determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. acs.orgnih.gov Understanding these energy barriers helps explain the observed reactivity and selectivity of the C-H functionalization process. escholarship.orgacs.org For example, computations could clarify why certain C-H bonds are preferentially functionalized over others.

Interactive Table 2: Hypothetical Calculated Energies for a C-H Activation Step

Analysis of Molecular Orbitals and Electron Distribution

The reactivity of a molecule is governed by its electronic structure, which can be described by its molecular orbitals (MOs). royalsocietypublishing.org DFT calculations provide detailed information about the energy and spatial distribution of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound and its derived reactive species, analyzing the shapes and energies of these frontier orbitals would explain its electrophilic character in C-H functionalization reactions. rsc.org Furthermore, calculations of the electrostatic potential can map the electron distribution, identifying electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions and reaction sites. acs.orgcopernicus.org

Interactive Table 3: Representative Frontier Molecular Orbital Energies (Hypothetical DFT Data)

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing insights into conformational changes, solvent effects, and intermolecular interactions. numberanalytics.comaip.org

Interactions of Sulfoxide Moieties in Diverse Chemical Environments

The sulfoxide group (S=O) is highly polar, making it a strong hydrogen bond acceptor. aip.orgacs.org MD simulations are well-suited to study how the sulfoxide moiety of this compound interacts with different solvent molecules, such as water or organic solvents. rutgers.eduresearchgate.net

By simulating the molecule in a box of solvent, researchers can analyze the structure and dynamics of the solvation shells around the molecule. acs.org These simulations can quantify the number and lifetime of hydrogen bonds between the sulfoxide oxygen and solvent molecules. aip.org This information is crucial for understanding solubility and how the solvent environment might influence reaction rates and mechanisms. The interactions of the fluorinated aromatic rings with the surrounding medium can also be explored, revealing how different chemical environments stabilize the molecule. aip.org

Simulating Conformational Dynamics of Thianthrene Derivatives

The thianthrene scaffold is not rigid; it can undergo a ring-flipping motion where the two aromatic rings invert through a planar transition state. royalsocietypublishing.org This conformational flexibility is a key characteristic of thianthrene and its derivatives. mit.eduresearchgate.net

Interactive Table 4: Representative Parameters for an MD Simulation of Conformational Dynamics

Computational Prediction of Reactivity and Selectivity

While direct computational studies on this compound are not extensively documented in publicly available literature, its reactivity and selectivity can be reliably predicted using well-established computational chemistry methods. These predictions are based on theoretical analyses of its parent compound, thianthrene 5-oxide, and other fluorinated heterocyclic systems. researchgate.netacs.org Density Functional Theory (DFT) is the most common and powerful tool for these investigations, providing deep insights into the electronic structure and, consequently, the chemical behavior of such molecules. acs.orgnih.gov

The introduction of four highly electronegative fluorine atoms onto the thianthrene 5-oxide scaffold is anticipated to dramatically influence its electronic properties. The primary effect is a strong inductive electron withdrawal from the aromatic rings. This withdrawal significantly lowers the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests that this compound would be a stronger electron acceptor (i.e., more electrophilic) compared to its non-fluorinated counterpart.

Computational models can precisely quantify these effects. Calculations would likely focus on mapping the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface. For this compound, the MEP surface would be predicted to show significant positive potential (electron-poor regions) on the aromatic rings due to the fluorine atoms, while the oxygen atom of the sulfoxide group would remain a site of negative potential (electron-rich).

These electronic perturbations are critical for predicting reaction selectivity. Thianthrene 5-oxide itself is an amphiphilic reagent, with a nucleophilic sulfide (B99878) site and an electrophilic sulfoxide site. In the tetrafluorinated analogue, the nucleophilicity of the sulfide sulfur is expected to be significantly diminished. Conversely, the electrophilicity of the carbon atoms in the aromatic rings is enhanced, potentially opening up pathways for nucleophilic aromatic substitution reactions that are less favorable in the parent compound.

Furthermore, computational transition state analysis can be employed to predict the selectivity of reactions, such as oxidation. By calculating the activation energies for oxidation at the sulfide versus the sulfoxide, a clear prediction of the chemoselectivity can be made. The fluorine atoms would also influence the stereoselectivity of such reactions by altering the steric environment around the sulfur atoms.

Table 1: Predicted Electronic Properties of Thianthrene Oxides

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

| Thianthrene 5-oxide | -6.2 | -0.8 | 5.4 | 4.1 |

| This compound | -7.1 | -1.9 | 5.2 | 1.9 |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to fluorinated aromatic compounds. Actual values would require specific DFT calculations.

In Silico Design of Novel Fluorinated Thianthrene Architectures

The this compound core serves as a versatile scaffold for the in silico design of novel molecules with tailored properties for applications in materials science and medicinal chemistry. researchgate.net Computational chemistry enables the rapid design and virtual screening of libraries of derivatives, saving significant time and resources compared to traditional synthetic exploration. rsc.orgmdpi.com

The design process typically begins with the base structure of this compound. Functional groups can be computationally "attached" to various positions on the aromatic rings to modulate the molecule's electronic, steric, and physical properties. For instance, introducing electron-donating groups (e.g., methoxy (B1213986) or amino groups) could counteract the electron-withdrawing effect of the fluorine atoms, allowing for fine-tuning of the HOMO-LUMO gap. This is particularly relevant for designing organic electronic materials, where the band gap is a critical parameter. researchgate.net

Molecular docking simulations represent another powerful in silico technique, especially in drug design. nih.gov By designing derivatives of the fluorinated thianthrene scaffold, researchers can computationally screen them for binding affinity and selectivity against specific biological targets, such as enzymes or receptors. The rigid, butterfly-like conformation of the thianthrene core, influenced by the fluorine and oxygen substituents, can be exploited to achieve specific geometric fits within a protein's active site. nih.gov

Computational tools can also predict key pharmacokinetic properties (ADME/T: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the designed compounds. mdpi.com For example, calculations can estimate properties like lipophilicity (logP), aqueous solubility, and potential metabolic stability. Fluorination is known to often enhance metabolic stability and cell membrane permeability, and these effects can be quantified computationally for newly designed architectures. emerginginvestigators.org

Table 2: Example of an In Silico Screening Protocol for Designed Thianthrene Derivatives

| Derivative Modification | Target Property | Computational Method | Predicted Outcome |

| Addition of -OCH₃ at C1/C6 | Electronic Properties | DFT (HOMO/LUMO calculation) | Decreased HOMO-LUMO gap |

| Addition of -COOH at C1/C6 | Solubility | Solvation Model Calculation | Increased aqueous solubility |

| Addition of a pyridine (B92270) ring | Binding Affinity | Molecular Docking | High score for a target enzyme |

| Isomeric rearrangement | Conformational Stability | Molecular Dynamics | Stable folded conformation |

Note: This table provides a conceptual framework for the in silico design process. The outcomes are hypothetical examples of how computational screening informs molecular design.

Advanced Applications in Materials Science and Synthetic Organic Chemistry

Application in Conjugated Materials for Optoelectronics

The thianthrene (B1682798) framework is a subject of growing interest in the field of optoelectronics. Its unique electronic structure, influenced by the presence of sulfur atoms, makes it a valuable component in materials designed for light emission and charge transport. The fluorinated derivative, 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, is noted for its potential in creating more efficient charge transport materials for organic electronics. chemimpex.com

Thianthrene and its derivatives are known to exhibit intriguing photophysical properties, including both fluorescence and phosphorescence. The non-planar, folded conformation of the thianthrene unit plays a crucial role in enhancing spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This property makes thianthrene-based materials promising candidates for efficient room-temperature phosphorescence (RTP).

Achieving highly efficient organic RTP is a significant goal in materials science, and various strategies have been employed with the thianthrene unit, such as tuning the folding geometry and modifying π-conjugation. Research has shown that embedding thianthrene derivatives in a polymer matrix can lead to dual emission (fluorescence and RTP) with high phosphorescence quantum yields. For example, one study achieved an RTP quantum yield of 50.31% with a lifetime of over 1 second by incorporating a thianthrene derivative into a crosslinked polymer matrix.

2,3,7,8-Tetrafluorothianthrene 5-oxide is specifically identified as a key material in the field of organic electronics. chemimpex.com Its excellent charge transport properties make it a valuable component for enhancing the performance of organic semiconductors. chemimpex.com Such materials are foundational to devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells. chemimpex.com The introduction of four fluorine atoms into the thianthrene structure enhances both stability and reactivity, which are critical for durable and efficient electronic devices. chemimpex.com The ability of the compound to facilitate electron transfer reactions further underscores its value in electrochemical applications and the development of novel sensors. chemimpex.com

Energy Storage Materials

Thianthrene and its derivatives have emerged as highly promising electrode materials for next-generation energy storage devices, particularly as high-potential organic cathodes in rechargeable batteries. rsc.orgresearchgate.netsci-hub.se Their ability to undergo stable and reversible oxidation at high potentials addresses a key challenge in organic batteries, which often suffer from low operating voltages. rsc.orgresearchgate.net

Thianthrene-based materials are electroactive and can undergo two distinct, reversible oxidation steps, leading to the formation of a radical cation and a dication. sci-hub.se This redox activity occurs at high potentials, often above 4.0 V versus Li/Li+, making these compounds suitable for high-energy-density batteries. sci-hub.sersc.org

Research has demonstrated the successful application of thianthrene derivatives in various battery configurations:

Lithium-Organic Batteries: A small molecule based on thianthrene used as a cathode material exhibited a high discharge plateau at 3.9 V. rsc.orgresearchgate.net

Dual-Ion Batteries: Thianthrene-functionalized polymers have been investigated as high-voltage organic cathodes, achieving a potential of 4.1 V vs. Li/Li+. rsc.org

Redox Flow Batteries: The reversible oxidation and reduction of thianthrene derivatives make them potential candidates for redox-active molecules in organic redox flow batteries. researchgate.net

The incorporation of the thianthrene unit into polymer backbones is a common strategy to improve cycling stability and prevent dissolution into the electrolyte. The table below summarizes the reported electrochemical performance of several thianthrene-based cathode materials.

| Thianthrene Derivative | Battery Type | Discharge Potential (V vs. Li/Li⁺) | Specific Capacity (mAh g⁻¹) | Cycling Performance |

|---|---|---|---|---|

| 5,5'-(5,5',10,10'-tetrahydro-2,2'-bithianthrene-10,10'-diyl)diisophthalonitrile (BDBDT) | Lithium-Organic | 3.9 | 63 | Stable after 100 cycles at 500 mA g⁻¹ |

| Thianthrene-functionalized polynorbornene | Dual-Ion | 4.1 | 66 | Data not specified |

| Polyacetylene with pendant thianthrene groups (P2) | Rechargeable Battery | 4.1 | >50 | Stable over initial 20 cycles |

| Thianthrene-quinone molecule (PQtBuTH) | Redox Flow (static cell) | Not specified | Not specified | 44% capacity retention over 450 cycles |

Cathode Materials in Lithium Batteries

While direct applications of this compound in lithium-sulfur batteries are not prominently documented, the broader class of thianthrene-based molecules has been investigated as high-potential cathode materials for lithium-organic batteries. These materials are of interest due to their high working potential, which is crucial for developing batteries with high specific energies. sci-hub.se

Researchers have designed and synthesized small molecules and polymers incorporating the thianthrene moiety for use as cathodes. sci-hub.sersc.org For example, a thianthrene-based small molecule, BDBDT, exhibited a high discharge plateau at 3.9 V versus Li/Li+. rsc.orgresearchgate.net In another study, thianthrene-functionalized polyacetylenes were investigated as cathode materials, demonstrating a high potential of 4.1 V. sci-hub.se These thianthrene-containing polymers can offer specific capacities exceeding 50 mAh/g, corresponding to a specific energy of 240 mWh/g. sci-hub.se The results from these studies indicate that the thianthrene scaffold is a promising platform for creating high-potential organic electrodes for next-generation rechargeable batteries. sci-hub.sersc.org

| Thianthrene Derivative | Discharge Potential (vs. Li/Li⁺) | Specific Capacity | Cycle Conditions | Reference |

|---|---|---|---|---|